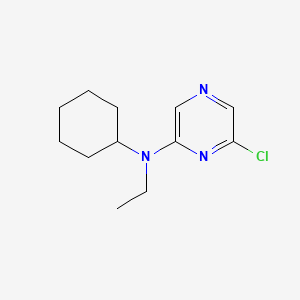

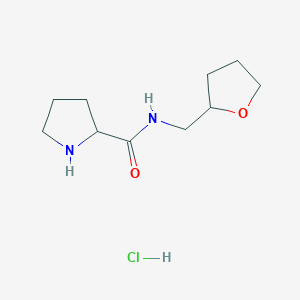

![molecular formula C13H22N2O2S B1424128 N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine CAS No. 1220033-60-2](/img/structure/B1424128.png)

N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine

Vue d'ensemble

Description

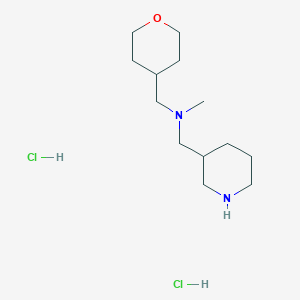

“N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine” is a compound that contains an amino group (-NH2), a methylsulfonyl group (-SO2CH3), and a dipropylamine group (-N(C3H7)2) attached to a phenyl ring (a ring of 6 carbon atoms, also known as a benzene ring). Compounds with similar structures are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine” would likely involve a benzene ring substituted with an amino group, a methylsulfonyl group, and a dipropylamine group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to provide a detailed analysis of the physical and chemical properties of "N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine" .Applications De Recherche Scientifique

Electrochemical Synthesis

- Electrochemical Generation of a Michael Acceptor : Research by Salahifar and Nematollahi (2015) demonstrates an environmentally friendly electrochemical approach for synthesizing 4-amino-3-(phenyl sulfonyl)diphenylamine derivatives. This method avoids the use of toxic reagents and solvents, showcasing the compound's utility in green chemistry (Salahifar & Nematollahi, 2015).

Biochemistry and Medicine

Membrane-Bound Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a series of compounds related to N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine, demonstrating their effectiveness as membrane-bound phospholipase A2 inhibitors. These compounds showed significant potential in reducing myocardial infarction in animal models (Oinuma et al., 1991).

Antiarrhythmic Activity : Butera et al. (1991) investigated the class III electrophysiological activity of certain compounds related to N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine. The study identified specific derivatives as potent class III antiarrhythmic agents, contributing to cardiovascular pharmacology (Butera et al., 1991).

Metabolic Activation in Cancer Research : Chou, Lang, and Kadlubar (1995) explored the bioactivation of N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines by human liver sulfotransferases. This research is crucial in understanding the metabolic processes related to cancer-causing compounds (Chou, Lang & Kadlubar, 1995).

Organic Synthesis and Materials Science

Synthesis of Isoxazolidines : Tsuge, Okano, and Eguchi (1995) used N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine derivatives for the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines. These compounds have implications in materials science and organic synthesis (Tsuge, Okano & Eguchi, 1995).

Photophysical Studies : Yang, Chiou, and Liau (2002) studied the photochemical behavior of trans-4-aminostilbene derivatives, including those with N-phenyl substitutions. This research contributes to our understanding of fluorescence in organic compounds and has potential applications in developing photonic materials (Yang, Chiou & Liau, 2002).

Chemistry and Catalysis

- Ligand Synthesis for Palladium Catalysis : Schulz, Císařová, and Štěpnička (2012) conducted research on phosphinoferrocene amidosulfonates and their use in Pd-catalyzed cyanation of aryl bromides. This work is significant in the field of catalysis and organometallic chemistry (Schulz, Císařová & Štěpnička, 2012).

Crystallography

- Crystal Engineering : Paisner, Zakharov, and Doxsee (2010) characterized a series of bis-thiourea derivatives, revealing a consistent intramolecular hydrogen bonding pattern. This research aids in understanding molecular structures and is useful in crystal engineering applications (Paisner, Zakharov & Doxsee, 2010).

Mécanisme D'action

Target of Action

Many bioactive aromatic compounds, including those with a similar structure to the compound , are known to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of these compounds with their targets often results in changes to the function of the target, which can lead to a variety of downstream effects. For example, some compounds might inhibit the function of an enzyme, leading to a decrease in the production of a certain molecule within the cell .

Biochemical Pathways

The specific pathways affected by these compounds can vary widely depending on the exact nature of the compound and its targets. Many bioactive compounds are known to affect pathways involved in inflammation, cell growth, and cell death .

Result of Action

The molecular and cellular effects of a compound’s action can be diverse and depend on the specific targets and pathways affected. For example, a compound that inhibits an enzyme involved in inflammation might result in a decrease in inflammation within the body .

Action Environment

The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other molecules. These factors can affect the compound’s ability to reach its target, bind to its target, and exert its effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methylsulfonyl-1-N,1-N-dipropylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2S/c1-4-8-15(9-5-2)11-6-7-13(12(14)10-11)18(3,16)17/h6-7,10H,4-5,8-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSNYHNUKSSEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801218828 | |

| Record name | 4-(Methylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220033-60-2 | |

| Record name | 4-(Methylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

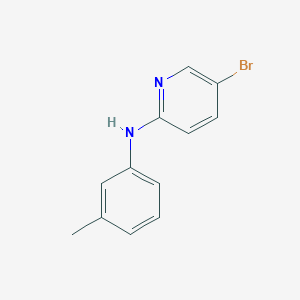

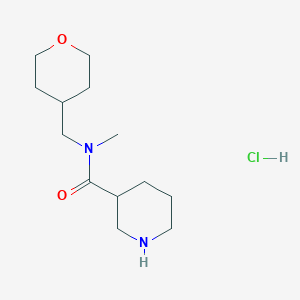

![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)

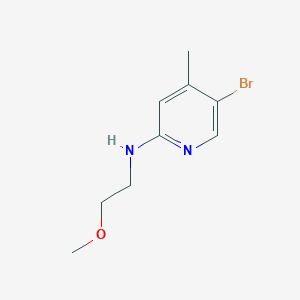

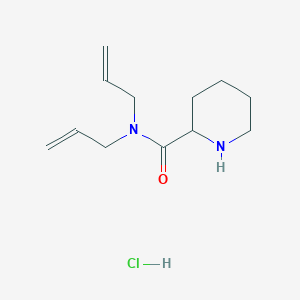

![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)

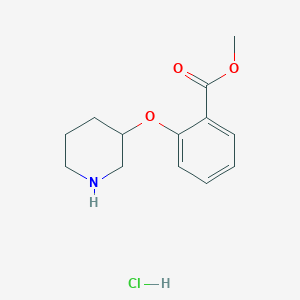

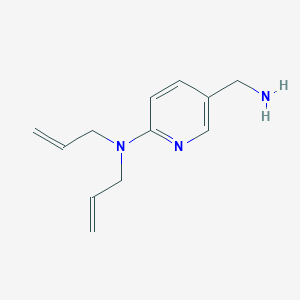

![N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424051.png)

![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)

![3,7-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424057.png)